molecular formula C13H19NO4 B8517029 Methyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate

Methyl 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoate

Cat. No. B8517029
M. Wt: 253.29 g/mol
InChI Key: NJWNMPYFTMYYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08466191B2

Procedure details

The title compound was prepared following the method for preparing Intermediate 6 except that 3-amino-3-(3,4-dimethoxy-phenyl)propionic acid was substituted with 3-amino-3-(3-ethoxy-4-methoxy-phenyl)propionic acid. 1H NMR (CDCl3): δ 6.77-6.86 (m, 3H), 4.30 (s, 1H), 3.85 (t, 2H, J=5 Hz), 3.79 (s, 3H), 3.62 (s, 3H), 2.59 (s, 2H), 1.85 (d, 2H, J=5 Hz), 1.40 (s, 3H).
[Compound]
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH:2](C1C=CC(OC)=C(OC)C=1)CC(O)=O.[NH2:17][CH:18]([C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[C:25]([O:31][CH2:32][CH3:33])[CH:24]=1)[CH2:19][C:20]([OH:22])=[O:21]>>[NH2:17][CH:18]([C:23]1[CH:28]=[CH:27][C:26]([O:29][CH3:30])=[C:25]([O:31][CH2:32][CH3:33])[CH:24]=1)[CH2:19][C:20]([O:22][CH3:2])=[O:21]

Inputs

Step One
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CC(=O)O)C1=CC(=C(C=C1)OC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.